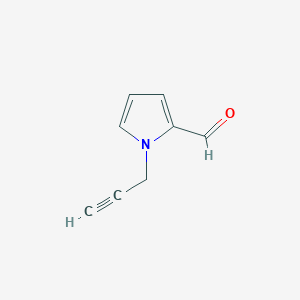

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-prop-2-ynylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGZZDLIHWQCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590857 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104501-02-2 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde, a versatile bifunctional building block crucial for drug discovery and materials science. This document details a robust N-alkylation strategy, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling hazardous reagents, and a complete guide to the characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reliable, reproducible, and safe execution.

Introduction: Strategic Importance of the Target Molecule

Pyrrole-2-carbaldehyde is a prominent scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its derivatives are integral to the structure of molecules exhibiting a wide range of biological activities. The strategic introduction of a propargyl group at the N-1 position of the pyrrole ring imparts a powerful synthetic handle: the terminal alkyne.

This terminal alkyne makes 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde an ideal substrate for the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry".[2] This reaction allows for the efficient and specific covalent ligation of the pyrrole moiety to a vast array of molecules functionalized with an azide group, enabling applications in:

-

Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.

-

Bioconjugation: Linking the pyrrole scaffold to peptides, proteins, or nucleic acids.

-

Materials Science: Development of functionalized polymers and surfaces.[3]

This guide provides a definitive protocol for accessing this high-value chemical intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target molecule is achieved through a direct, single-step N-alkylation of commercially available pyrrole-2-carbaldehyde.

Retrosynthetic Analysis: The disconnection is made at the Nitrogen-Carbon bond of the propargyl group, leading back to pyrrole-2-carbaldehyde and a propargyl halide electrophile.

Caption: Retrosynthetic approach for the target molecule.

Reaction Mechanism: The core of this synthesis is a classic acid-base reaction followed by a nucleophilic substitution (SN2).

-

Deprotonation: The N-H proton of pyrrole-2-carbaldehyde (pKa ≈ 17) is acidic enough to be irreversibly deprotonated by a strong, non-nucleophilic base. Sodium hydride (NaH) is the base of choice. It reacts with the pyrrole to form the sodium salt of the pyrrolide anion and hydrogen gas (H₂), driving the reaction forward.

-

Nucleophilic Attack: The resulting pyrrolide anion is a potent nucleophile. It attacks the electrophilic methylene carbon of propargyl bromide in a classic SN2 fashion, displacing the bromide ion and forming the desired N-C bond.

The use of a polar aprotic solvent, such as Tetrahydrofuran (THF), is critical as it effectively solvates the sodium cation without quenching the highly reactive hydride or the pyrrolide anion.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, particularly the safety protocols and inert atmosphere techniques, is paramount for success.

Reagent & Equipment Specifications

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Supplier Notes |

| Pyrrole-2-carbaldehyde | 95.10 | 1.0 | 10.0 | 0.951 g | Sigma-Aldrich, 98% |

| Sodium Hydride (NaH) | 24.00 | 1.1 | 11.0 | 0.440 g | 60% dispersion in oil |

| Propargyl Bromide | 118.96 | 1.1 | 11.0 | 0.97 mL | 80% w/w in toluene |

| Anhydrous THF | - | - | - | 50 mL | DriSolv® or passed through a solvent purification system |

| Ethyl Acetate | - | - | - | ~200 mL | ACS Grade |

| Hexanes | - | - | - | ~300 mL | ACS Grade |

| Saturated NH₄Cl (aq) | - | - | - | ~50 mL | - |

| Brine | - | - | - | ~50 mL | - |

| Anhydrous MgSO₄ | - | - | - | ~5 g | - |

Equipment:

-

100 mL two-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet with a bubbler

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and column chromatography

Step-by-Step Synthesis Procedure

Step 1: Preparation of Sodium Hydride Suspension

-

To the oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add the sodium hydride dispersion (0.440 g).

-

Under a gentle stream of nitrogen, wash the NaH dispersion three times with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully remove the hexane supernatant with a syringe after each wash.

-

Dry the resulting grey powder under a steady stream of nitrogen for 10 minutes.

Step 2: Reaction Setup

-

Add anhydrous THF (30 mL) to the washed NaH in the flask via syringe.

-

Cool the resulting slurry to 0 °C using an ice-water bath.

-

In a separate dry vial, dissolve pyrrole-2-carbaldehyde (0.951 g, 10.0 mmol) in anhydrous THF (20 mL).

Step 3: Deprotonation

-

Slowly add the solution of pyrrole-2-carbaldehyde to the stirred NaH suspension at 0 °C over 10 minutes using a syringe.

-

Observe for the evolution of hydrogen gas (bubbling). Caution: Hydrogen is highly flammable.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The solution should become a clear, yellowish-brown.

Step 4: N-Alkylation

-

Re-cool the reaction mixture to 0 °C.

-

Add the propargyl bromide solution (0.97 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

Step 5: Work-up and Extraction

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL) to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel containing water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a brown oil.

Step 6: Purification

-

Purify the crude oil by flash column chromatography on silica gel.

-

Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).

-

Remove the solvent under reduced pressure to afford 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde as a pale yellow solid or oil.

Critical Safety & Handling Protocols

This synthesis involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

-

Sodium Hydride (NaH):

-

Hazard: Water-reactive and pyrophoric. Contact with water or moisture generates flammable hydrogen gas, which can ignite spontaneously. Causes severe chemical burns upon contact with skin or eyes.

-

Handling: Must be handled under a completely inert atmosphere (nitrogen or argon). Use only anhydrous solvents. All glassware must be rigorously dried. Never work alone when using NaH. Have a Class D fire extinguisher readily available.

-

-

Propargyl Bromide:

-

Hazard: Highly toxic, corrosive, and a potent lachrymator (causes severe eye irritation and tearing). It is also flammable.

-

Handling: Must be handled in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). Dispense using a syringe.

-

Workflow & Logic Diagram

Caption: Overall workflow for the synthesis of the target molecule.

Characterization and Data Analysis

The identity and purity of the synthesized 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Pale yellow solid or oil |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.55 (s, 1H, -CHO), 7.10 (dd, J = 2.6, 1.8 Hz, 1H, Pyrrole-H5), 6.95 (dd, J = 4.0, 1.8 Hz, 1H, Pyrrole-H3), 6.30 (dd, J = 4.0, 2.6 Hz, 1H, Pyrrole-H4), 4.95 (d, J = 2.4 Hz, 2H, -N-CH₂-), 2.30 (t, J = 2.4 Hz, 1H, -C≡CH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 179.5 (-CHO), 133.0 (C2), 125.5 (C5), 122.0 (C3), 111.5 (C4), 78.0 (-C≡CH), 73.0 (-C≡CH), 38.0 (-N-CH₂-) |

| FT-IR (neat, cm⁻¹) | ν: ~3290 (terminal alkyne C-H), ~2120 (C≡C stretch), ~1665 (aldehyde C=O stretch) |

| HRMS (ESI) | m/z calculated for C₈H₈NO [M+H]⁺: 134.0600; Found: 134.0602 |

Note: NMR chemical shifts are predicted based on analyses of the starting material and structurally similar N-substituted pyrrole-2-carbaldehydes and may vary slightly.[4][5] The structure of the starting material, pyrrole-2-carbaldehyde, has been extensively characterized.[6][7]

Conclusion

This guide outlines a reliable and scalable synthesis of 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde via N-alkylation. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable chemical building block. The successful synthesis and characterization of this compound open the door to a wide range of subsequent derivatizations, particularly through click chemistry, making it a key asset in the fields of medicinal chemistry and advanced materials.

References

-

Matsuura, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

-

Karsten, S., Nan, A., & Liebscher, J. (2012). Linking applicatory functions to the 3-position of pyrrole by click chemistry. ARKIVOC, 2012(ix), 204-219. Available at: [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. PubChem. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. The Royal Society of Chemistry.

-

Duman, B., Kandemir, G., & Acar, M. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark. Available at: [Link]

-

Binda, C., et al. (2015). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2',3'-d]pyrrole. Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the pyrrole-2-carbaldehyde moiety provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including those with potential biological activity[1][2]. The propargyl group, with its terminal alkyne, offers a reactive handle for further functionalization through reactions such as "click" chemistry, making this molecule a valuable building block in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural characterization, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its application in these fields.

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. It is designed to serve as a comprehensive resource for researchers, offering insights into the chemical shifts, coupling constants, and spectral patterns that define this molecule. The guide will delve into the rationale behind the observed spectral features, supported by data from analogous structures and established NMR principles.

Molecular Structure and Proton Environment

To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure and the different proton environments within 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde.

// Nodes for atoms N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.5,-0.8!"]; C4 [label="C", pos="-0.3,-1.5!"]; C5 [label="C", pos="0.8,-0.8!"]; C_CHO [label="C", pos="-2.2,1.5!"]; O_CHO [label="O", pos="-3.2,1.8!"]; H_CHO [label="H", pos="-1.8,2.3!"]; H3 [label="H", pos="-2.5,-1.1!"]; H4 [label="H", pos="-0.3,-2.5!"]; H5 [label="H", pos="1.8,-1.1!"]; C_CH2 [label="C", pos="1.0,1.5!"]; H_CH2a [label="H", pos="0.6,2.4!"]; H_CH2b [label="H", pos="1.9,1.8!"]; C_alkyne1 [label="C", pos="1.5,0.5!"]; C_alkyne2 [label="C", pos="2.5,0.5!"]; H_alkyne [label="H", pos="3.5,0.5!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C2 -- C_CHO [style=double]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C3 -- H3; C4 -- H4; C5 -- H5; N1 -- C_CH2; C_CH2 -- H_CH2a; C_CH2 -- H_CH2b; C_CH2 -- C_alkyne1; C_alkyne1 -- C_alkyne2 [style=triple]; C_alkyne2 -- H_alkyne;

// Proton Labels label_H_CHO [label="H-a", pos="-1.5,2.6!", fontcolor="#EA4335"]; label_H5 [label="H-5", pos="2.1,-1.1!", fontcolor="#34A853"]; label_H3 [label="H-3", pos="-2.8,-1.4!", fontcolor="#4285F4"]; label_H4 [label="H-4", pos="-0.3,-2.8!", fontcolor="#FBBC05"]; label_H_CH2 [label="H-c", pos="1.2,2.7!", fontcolor="#EA4335"]; label_H_alkyne [label="H-d", pos="3.8,0.5!", fontcolor="#34A853"];

}

Figure 1: Molecular structure of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde with proton labeling.The molecule possesses several distinct proton environments:

-

Aldehyde Proton (H-a): The proton directly attached to the carbonyl carbon of the aldehyde group.

-

Pyrrole Ring Protons (H-3, H-4, H-5): Three protons on the pyrrole ring, each in a unique chemical environment due to the substituents at positions 1 and 2.

-

Methylene Protons (H-c): The two protons of the CH₂ group in the propargyl substituent.

-

Alkyne Proton (H-d): The terminal proton of the alkyne group.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is a composite of signals arising from these distinct proton environments. The following sections provide a detailed breakdown and interpretation of the expected spectrum.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. These predictions are based on known data for pyrrole-2-carboxaldehyde and related N-substituted pyrroles[3][4][5][6].

| Proton | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde | H-a | ~9.5-9.8 | s | - |

| Pyrrole H-5 | H-5 | ~7.1-7.3 | dd | J₅,₄ ≈ 2.5 Hz, J₅,₃ ≈ 1.5 Hz |

| Pyrrole H-3 | H-3 | ~6.9-7.1 | dd | J₃,₄ ≈ 3.5 Hz, J₃,₅ ≈ 1.5 Hz |

| Pyrrole H-4 | H-4 | ~6.2-6.4 | t | J₄,₃ ≈ 3.5 Hz, J₄,₅ ≈ 2.5 Hz |

| Methylene | H-c | ~4.8-5.0 | d | J ≈ 2.5 Hz |

| Alkyne | H-d | ~2.4-2.6 | t | J ≈ 2.5 Hz |

Detailed Peak Assignments and Rationale

-

Aldehyde Proton (H-a): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyrrole ring. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.5 and 9.8 ppm. While long-range coupling to ring protons can sometimes be observed in aromatic aldehydes, it is often not resolved in standard ¹H NMR spectra[7].

-

Pyrrole Ring Protons (H-3, H-4, H-5): The electronic environment of the pyrrole ring is influenced by both the electron-donating nitrogen atom and the electron-withdrawing aldehyde and N-propargyl groups.

-

H-5: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons, appearing as a doublet of doublets due to coupling with H-4 (³J, ortho-like coupling) and H-3 (⁴J, meta-like coupling).

-

H-3: This proton is ortho to the aldehyde group and will also appear as a doublet of doublets, coupling to H-4 (³J) and H-5 (⁴J).

-

H-4: This proton is coupled to both H-3 and H-5 (both ³J couplings) and is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is typically the most upfield of the pyrrole ring protons.

-

-

Propargyl Group Protons (H-c and H-d):

-

Methylene Protons (H-c): These protons are directly attached to the pyrrole nitrogen, which is an electron-withdrawing group, causing a downfield shift to approximately δ 4.8-5.0 ppm. They are coupled to the terminal alkyne proton (H-d) through a four-bond coupling (⁴J), which is typically around 2.5 Hz, resulting in a doublet.

-

Alkyne Proton (H-d): The terminal alkyne proton is relatively acidic and appears at a characteristic chemical shift of around δ 2.4-2.6 ppm. It is coupled to the methylene protons (H-c), resulting in a triplet due to the two equivalent neighboring protons.

-

Experimental Protocols

Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

A common and effective method for the synthesis of N-substituted pyrrole-2-carbaldehydes is the N-alkylation of pyrrole-2-carbaldehyde[8].

Start [label="Pyrrole-2-carbaldehyde"]; Reactants [label="Propargyl bromide, Base (e.g., NaH or K₂CO₃), Aprotic Solvent (e.g., DMF)"]; Reaction [label="N-Alkylation Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Column Chromatography"]; Product [label="1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: General workflow for the synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde.Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxaldehyde in a dry, aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Cool the solution in an ice bath (0 °C) and add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise. Stir the mixture for 15-30 minutes to allow for the deprotonation of the pyrrole nitrogen.

-

Alkylation: Add propargyl bromide dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde[8].

¹H NMR Sample Preparation and Data Acquisition

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Conclusion

The ¹H NMR spectrum of 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde provides a wealth of structural information that is critical for its unambiguous identification and for quality control in its synthesis and subsequent applications. The characteristic signals of the aldehyde, pyrrole ring, and propargyl group protons, with their distinct chemical shifts and coupling patterns, create a unique spectral fingerprint for this molecule. This in-depth guide, by providing a detailed analysis of the expected spectrum and outlining reliable experimental protocols, aims to empower researchers in their endeavors to utilize this versatile building block in the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Atlantis Press. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

- Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

-

ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

PubMed. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

-

ResearchGate. 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]

-

The Good Scents Company. 2-formyl pyrrole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | Atlantis Press [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Formyl-1H-pyrrole | C5H5NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Predicted ¹³C NMR Spectrum of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum for the novel heterocyclic compound, 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document serves as an expert-level predictive guide for researchers, scientists, and professionals in drug development and chemical synthesis. By leveraging established principles of NMR spectroscopy and empirical data from analogous structures, we present a detailed assignment of chemical shifts, a robust experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. This guide is designed to be a self-validating system, grounding its predictions in authoritative chemical shift theory and providing the necessary framework for future empirical verification.

Introduction: The Role of ¹³C NMR in Structural Elucidation

The unambiguous determination of molecular structure is a cornerstone of modern chemical and pharmaceutical research. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its power to provide a direct map of the carbon skeleton of an organic molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, making it an invaluable tool for structural verification, purity assessment, and the study of molecular dynamics.

The target molecule, 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde, incorporates three key functional moieties: a pyrrole aromatic ring, an aldehyde group, and an N-propargyl substituent. Each of these groups imparts characteristic electronic effects that influence the chemical shifts of the carbon atoms throughout the molecule. This guide will dissect these influences to predict the ¹³C NMR spectrum, providing a foundational dataset for any research involving this compound's synthesis or application.[1][2]

Predicted ¹³C NMR Spectral Data

The chemical shifts (δ) for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde have been predicted based on an analysis of substituent effects and data from reference compounds, including pyrrole-2-carbaldehyde and various N-substituted pyrroles.[3][4][5] The data is presented for a standard analysis in deuterated chloroform (CDCl₃).

| Carbon Atom (C) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~180.5 | The aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, placing it far downfield.[6] |

| C2 | ~133.0 | This carbon is attached to both the electron-withdrawing aldehyde group and the ring nitrogen, resulting in a significant downfield shift. |

| C5 | ~128.5 | Substitution at the N1 position typically deshields the C5 position. Its chemical shift is downfield relative to C3 and C4. |

| C3 | ~122.0 | This carbon is adjacent to the aldehyde-bearing C2 and experiences its electron-withdrawing effect. |

| C4 | ~111.5 | Being the furthest carbon from the electron-withdrawing groups, C4 is the most shielded of the pyrrole ring carbons. |

| C≡CH | ~78.0 | The terminal, sp-hybridized carbon of the alkyne. |

| C ≡CH | ~75.0 | The internal, sp-hybridized carbon of the alkyne, slightly more shielded than the terminal carbon. |

| N-CH₂ | ~39.0 | The sp³-hybridized methylene carbon attached to the pyrrole nitrogen. |

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, verifiable data, a rigorous and standardized experimental protocol is essential. The following procedure is recommended for obtaining the ¹³C NMR spectrum of the title compound.

3.1. Instrumentation & Materials

-

NMR Spectrometer: A multinuclear spectrometer operating at a ¹³C frequency of at least 100 MHz (e.g., Bruker Avance 400 or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized solvent peak at ~77.16 ppm.

-

Sample: 15-25 mg of purified 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde.

-

NMR Tube: 5 mm high-precision NMR tube.

3.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of the solid sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube.

-

Sealing: Cap the NMR tube securely.

3.3. Spectrometer Setup and Data Acquisition

-

Instrument Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling is critical to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.[7]

-

Spectral Width: 0 to 220 ppm. This range comfortably covers all expected carbon resonances from aliphatic to carbonyl carbons.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the full relaxation of all carbon nuclei, especially quaternary carbons, ensuring accurate peak integration.

-

Number of Scans (NS): 1024-4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

-

3.4. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or, in its absence, the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Visualization of Workflow and Molecular Structure

A clear visualization of the experimental process and the molecular structure is key to understanding the data.

Caption: Experimental workflow for ¹³C NMR analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]

- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry analysis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Introduction: Unveiling the Molecular Identity

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a trifecta of reactive functional groups: a pyrrole aromatic core, an aldehyde, and a terminal alkyne (propargyl group). This unique combination makes it a valuable building block in medicinal chemistry and materials science, particularly in applications involving click chemistry and the synthesis of complex alkaloids.[1][2] The precise characterization of such molecules is paramount, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose.[3]

This guide provides a comprehensive exploration of the mass spectrometric analysis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, from selecting the appropriate ionization technique to predicting and interpreting fragmentation patterns. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation and verification of this and structurally related compounds.

Physicochemical Properties and Structural Data

A foundational understanding of the analyte's properties is critical for method development. The key characteristics of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Average Molecular Weight | 133.15 g/mol |

| Monoisotopic Mass | 133.052764 Da |

| Chemical Structure | |

| Key Functional Groups | Pyrrole Ring, Aldehyde, Terminal Alkyne |

Note: The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS) analysis.

The Mass Spectrometry Workflow: A Strategic Overview

The analysis of any compound by mass spectrometry follows a logical sequence of steps. Each stage must be optimized to suit the specific properties of the analyte to yield high-quality, interpretable data.

Sources

- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde: A Prospective Crystallographic and Computational Analysis

This technical guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and definitive structural analysis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. As the crystal structure of this particular compound has not been previously reported, this document outlines a prospective study, detailing the necessary experimental and computational protocols to achieve this goal. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the three-dimensional arrangement of this molecule, which is crucial for predicting its physicochemical properties and potential applications.

Introduction: The Significance of Pyrrole-2-Carbaldehyde Derivatives

Pyrrole-2-carbaldehyde and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. They are found in various natural products and have been shown to exhibit a wide range of biological activities.[1] The introduction of a propargyl group at the N1 position of the pyrrole ring, as in 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde, introduces a reactive alkyne functionality. This "clickable" handle opens up possibilities for the synthesis of more complex molecular architectures through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block in drug discovery and bioconjugation.

A definitive determination of the crystal structure of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is paramount. Single-crystal X-ray diffraction provides unparalleled insight into the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[2][3] This information is invaluable for understanding the molecule's conformation, packing in the solid state, and for establishing structure-activity relationships. Furthermore, a high-quality crystal structure serves as a benchmark for computational studies, allowing for the validation and refinement of theoretical models.

This guide will first detail a robust synthetic route to obtain the target compound. Subsequently, a systematic approach to crystallization will be presented, followed by a step-by-step protocol for single-crystal X-ray diffraction analysis. Finally, a computational workflow using Density Functional Theory (DFT) will be described to complement the experimental data and provide deeper insights into the electronic properties of the molecule.

Part 1: Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

The synthesis of the title compound can be efficiently achieved in a two-step process starting from commercially available pyrrole. The first step involves the formylation of pyrrole to yield pyrrole-2-carbaldehyde, followed by the N-alkylation with propargyl bromide.

Step 1: Synthesis of Pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich heterocycles like pyrrole.[4]

Protocol:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, place dimethylformamide (DMF, 1.1 moles).

-

Cool the flask in an ice bath and maintain the internal temperature between 10-20°C while slowly adding phosphorus oxychloride (POCl3, 1.1 moles) over 15 minutes.

-

Remove the ice bath and stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Replace the ice bath and add ethylene dichloride (250 ml).

-

Once the internal temperature is below 5°C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 ml) dropwise over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to room temperature and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 liter of water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous phase with ether (3 x 150 ml).

-

Combine the organic extracts and wash with a saturated aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude pyrrole-2-carbaldehyde by recrystallization from petroleum ether to obtain a crystalline solid.[5]

Step 2: N-Alkylation with Propargyl Bromide

The N-alkylation of pyrrole-2-carbaldehyde with propargyl bromide will be carried out under basic conditions to yield the final product, 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde.

Protocol:

-

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrrole nitrogen.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde.

Diagram of the Synthetic Workflow

Caption: Synthetic route to 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde.

Part 2: Crystallization of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[6][7] A systematic screening of various crystallization techniques and solvent systems is crucial for success.

Crystallization Screening Protocol

A variety of methods should be employed to induce crystallization.[8]

1. Slow Evaporation:

-

Prepare saturated or near-saturated solutions of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

-

Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

2. Vapor Diffusion:

-

Liquid-Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed jar containing a poor solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solid-Vapor Diffusion: This method is suitable for volatile solids. Place the solid compound in a sealed container and allow it to sublime and recrystallize in a cooler part of the container.

3. Liquid-Liquid Diffusion:

-

Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube.

-

Gently add a less dense, miscible anti-solvent on top to create a sharp interface.

-

Crystallization is expected to occur at the interface as the solvents slowly mix.

4. Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Table 1: Proposed Solvents for Crystallization Screening

| Solvent System | Polarity Index | Boiling Point (°C) | Rationale |

| Hexane | 0.1 | 69 | Non-polar solvent, good for slow evaporation of non-polar compounds. |

| Ethyl Acetate | 4.4 | 77 | Medium polarity solvent, often a good starting point for many organic molecules. |

| Dichloromethane | 3.1 | 40 | Good solvent for a wide range of organic compounds, volatile for evaporation. |

| Acetonitrile | 5.8 | 82 | Polar aprotic solvent, can be used in diffusion methods. |

| Methanol | 5.1 | 65 | Polar protic solvent, can form hydrogen bonds and influence crystal packing. |

| Toluene | 2.4 | 111 | Aromatic solvent, can have specific interactions with the pyrrole ring. |

| Acetone/Water mixtures | Variable | Variable | Allows for fine-tuning of polarity to control solubility. |

| Dichloromethane/Hexane mixtures | Variable | Variable | A common solvent/anti-solvent system for diffusion methods. |

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, a standard workflow for data collection and structure determination is followed.[2][3][9]

Diagram of the X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.[10] Data is typically collected over a wide range of angles to ensure completeness.

-

-

Data Processing:

-

Integration: The raw diffraction images are processed to determine the positions and intensities of the Bragg reflections.

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a unique dataset.[9]

-

-

Structure Solution:

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An initial model of the molecule is built into the electron density map.

-

-

Structure Refinement:

-

Structure Validation:

-

The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic quality.

-

Table 2: Hypothetical Crystallographic Data for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

| Parameter | Value (Example) |

| Chemical formula | C8H7NO |

| Formula weight | 133.15 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.078 |

| Absorption coefficient (mm⁻¹) | 0.07 |

| F(000) | 280 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5600 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.20 |

Part 4: Computational Analysis using Density Functional Theory (DFT)

To complement the experimental X-ray data, a computational study using Density Functional Theory (DFT) will be performed. This will provide insights into the electronic structure, molecular orbitals, and conformational preferences of the molecule.[14][15]

Computational Protocol

-

Geometry Optimization:

-

The geometry of a single molecule of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde will be optimized in the gas phase using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and a basis set such as 6-311+G(d,p).[16]

-

The optimized geometry will be compared with the experimental geometry obtained from X-ray crystallography to assess the accuracy of the computational model.

-

-

Frequency Analysis:

-

Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

-

Molecular Orbital Analysis:

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized to understand the electron density distribution and predict regions of reactivity.

-

-

Conformational Analysis:

-

A potential energy surface scan will be performed by rotating the C-C bond between the pyrrole ring and the aldehyde group, as well as the C-N bond of the propargyl group, to identify the most stable conformers and the energy barriers between them.

-

Diagram of the Computational Chemistry Workflow

Caption: Workflow for DFT-based computational analysis.

Conclusion

This technical guide has outlined a comprehensive and robust strategy for the complete structural elucidation of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. By following the detailed protocols for synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can obtain a definitive three-dimensional structure of this important building block. The resulting structural information will be invaluable for understanding its chemical behavior and for guiding its application in the development of novel pharmaceuticals and functional materials. The synergistic combination of experimental and theoretical methods presented here represents the current best practice in the field of chemical crystallography and molecular design.

References

-

A beginner's guide to X-ray data processing. The Biochemist - Portland Press. [Link]

-

What software shall I use for DFT on an organic molecule?. ResearchGate. [Link]

-

First example of favorskii ethynylation of pyrrolecarbaldehydes: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol. ResearchGate. [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

-

Advanced crystallisation methods for small organic molecules. University of Southampton ePrints Soton. [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

-

Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

-

Formation of N-alkylpyrroles via Intermolecular Redox Amination. PubMed - NIH. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing. [Link]

-

crystallization of small molecules. ugr.es. [Link]

-

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. PubChem. [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

-

Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

-

Single Crystal X-Ray Diffraction Data Collection. YouTube. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Guide for crystallization. i-med.ac.at. [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. NIH. [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central. [Link]

-

Structure solution and refinement: introductory strategies. unizar.es. [Link]

-

Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]

-

N-Alkylation of Pyrrole. ResearchGate. [Link]

-

New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]

-

Structure Refinement. OlexSys. [Link]

-

2 Crystal structure refinement. Oxford Academic. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. portlandpress.com [portlandpress.com]

- 10. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure Refinement | OlexSys [olexsys.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

I. The Foundational Core: 1H-Pyrrole-2-carbaldehyde

1H-Pyrrole-2-carbaldehyde is a pivotal starting material and structural motif in medicinal chemistry.[1][2] Its physical characteristics are well-documented and provide the basis for our analysis.

A. General and Spectroscopic Properties

The pyrrole-2-carbaldehyde core is a light yellow crystalline solid under standard conditions.[3] A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO | PubChem[3] |

| Molecular Weight | 95.10 g/mol | PubChem[3] |

| CAS Number | 1003-29-8 | PubChem[3] |

| Appearance | Light yellow crystalline solid | The Good Scents Company[4], ChemicalBook[5] |

| Melting Point | 43-46 °C | ChemicalBook[5] |

| Boiling Point | 217-219 °C at 760 mmHg | The Good Scents Company[4], ChemicalBook[5] |

| Solubility | Soluble in alcohol, chloroform, DMSO, and methanol. Insoluble in water. | The Good Scents Company[4], ChemicalBook[5] |

| LogP (Octanol/Water) | 0.64 | PubChem[3] |

Spectroscopic data is crucial for the identification and characterization of this class of compounds. The NIST Chemistry WebBook provides extensive spectral information for 1H-pyrrole-2-carbaldehyde.[6][7]

B. Experimental Determination of Physical Properties: A Validated Workflow

The determination of the physical properties of a novel compound like 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde would follow a standardized workflow. This workflow is designed to be a self-validating system, where each step confirms the identity and purity of the sample before proceeding to the next measurement.

II. The N-Propargyl Substituent: A Predictive Analysis

The introduction of a propargyl group (an alkyl chain containing a carbon-carbon triple bond) at the N1 position of the pyrrole ring is expected to modulate the physical properties of the parent compound in several predictable ways.

A. Predicted Changes in Physical Properties

The addition of the C₃H₃ group increases the molecular weight and surface area of the molecule. The presence of the alkyne functionality also introduces a region of high electron density and a linear, rigid structural element.

| Property | Predicted Change for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | Rationale |

| Molecular Formula | C₈H₇NO | Addition of C₃H₂ to C₅H₅NO |

| Molecular Weight | 133.15 g/mol | Increase from 95.10 g/mol |

| Melting Point | Likely higher | The increased molecular weight and potential for π-stacking interactions involving the alkyne and pyrrole rings could lead to a more stable crystal lattice, requiring more energy to melt. |

| Boiling Point | Significantly higher | The substantial increase in molecular weight will lead to stronger van der Waals forces, requiring a higher temperature to reach the boiling point. |

| Solubility | Decreased in polar solvents, increased in non-polar solvents | The addition of the hydrophobic propargyl group will decrease its affinity for polar solvents like water and increase its solubility in non-polar organic solvents. |

| LogP (Octanol/Water) | Higher | The increased hydrophobicity will lead to a greater partitioning into the octanol phase. |

B. Expected Spectroscopic Signatures

The propargyl group will introduce distinct signals in the NMR and IR spectra, which are key to confirming the successful synthesis of the target compound.

-

¹H NMR: The spectrum is expected to show a singlet for the acetylenic proton (C≡C-H) typically in the range of 2-3 ppm. The methylene protons (-CH₂-) adjacent to the nitrogen and the alkyne will likely appear as a singlet or a doublet (if coupled to the acetylenic proton) around 4-5 ppm. The signals for the pyrrole ring protons will also be present, likely with shifts influenced by the N-substituent.

-

¹³C NMR: The spectrum will feature two new signals for the alkyne carbons (C≡C) in the range of 70-90 ppm, and a signal for the methylene carbon (-CH₂-).

-

IR Spectroscopy: A sharp, weak absorption band corresponding to the C≡C stretch is expected around 2100-2260 cm⁻¹. A strong C-H stretching band for the acetylenic proton should also be visible around 3250-3350 cm⁻¹. The characteristic C=O stretch of the aldehyde will remain, likely in the region of 1650-1700 cm⁻¹.

III. Synthesis and Characterization Protocol

While a specific protocol for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is not detailed in the provided search results, a general and reliable method for the N-alkylation of pyrroles can be proposed. The synthesis would logically proceed via the N-alkylation of 1H-pyrrole-2-carbaldehyde with a suitable propargylating agent.

A. Proposed Synthetic Pathway

B. Step-by-Step Experimental Protocol

-

Preparation: To a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture for 30-60 minutes to facilitate the deprotonation of the pyrrole nitrogen.

-

Addition of Alkylating Agent: Add propargyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

IV. Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known physical properties of the foundational molecule, 1H-pyrrole-2-carbaldehyde, and offers a scientifically grounded predictive analysis for the target compound, 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. The propargyl moiety is a versatile functional group for further chemical modifications, such as "click" chemistry, making the title compound a valuable building block in drug discovery and materials science. The experimental validation of the predicted properties and the exploration of the synthetic utility of this compound are promising avenues for future research.

References

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

-

PubChem. Pyrrole-2-carboxaldehyde. Available at: [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde UV/Vis Spectrum. Available at: [Link]

-

The Good Scents Company. 2-formyl pyrrole. Available at: [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde Mass Spectrum. Available at: [Link]

-

Cheméo. Chemical Properties of 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 5. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

A Technical Guide to the Chemical Reactivity of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde: A Multifunctional Scaffold for Chemical Innovation

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is a strategically designed heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Its structure incorporates three distinct and orthogonally addressable reactive centers: a terminal alkyne, an electrophilic aldehyde, and an electron-rich pyrrole ring. This guide provides an in-depth technical analysis of the molecule's chemical reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis of this scaffold and detail the specific transformations at each functional group, including "click" chemistry, cross-coupling reactions, intramolecular cyclizations, and electrophilic substitutions. Each section elucidates the causality behind experimental choices and provides robust, self-validating protocols to empower the design of novel molecular architectures for pharmaceutical and material science applications.

Introduction: A Trifecta of Reactivity

In the quest for novel therapeutic agents and advanced materials, the development of molecular scaffolds that offer controlled, site-selective functionalization is of paramount importance. 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde emerges as a scaffold of significant interest, possessing a unique convergence of three key functional groups within a compact framework.

-

The Terminal Alkyne (Propargyl Group): This moiety is a gateway to a host of powerful and reliable transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2]

-

The Carbaldehyde Group: As a classic electrophilic center, the aldehyde at the C2 position readily participates in nucleophilic additions, reductive aminations, and condensations, providing a reliable handle for chain extension and the introduction of diverse substituents.

-

The Pyrrole Ring: This five-membered aromatic heterocycle is inherently electron-rich. While the C2-aldehyde acts as an electron-withdrawing group, the ring's π-system can still engage in electrophilic substitution and cycloaddition reactions, offering further avenues for molecular elaboration.

This guide will systematically dissect the reactivity of each of these centers, providing both the theoretical underpinnings and practical methodologies for their exploitation.

Synthesis of the Core Scaffold

The synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is efficiently achieved in a two-step sequence starting from commercially available pyrrole. The strategy involves an initial formylation followed by N-alkylation.

Step 1: Formylation of Pyrrole via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocycles like pyrrole.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF).

Causality of Experimental Design:

-

Reagent Choice: POCl₃ and DMF form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is reactive enough to attack the electron-rich pyrrole ring but not so harsh as to cause polymerization, a common side reaction with pyrroles.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at low temperatures (0-10°C) to ensure controlled formation. The subsequent addition of pyrrole is also temperature-controlled to manage the rate of the electrophilic substitution.

-

Workup: The reaction is quenched by hydrolysis with an aqueous base (e.g., sodium acetate or sodium carbonate), which decomposes the intermediate iminium salt to yield the final aldehyde product.[4]

Experimental Protocol: Synthesis of Pyrrole-2-carbaldehyde

-

In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, place N,N-dimethylformamide (1.1 eq.) and cool the flask in an ice bath.

-

Add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature remains between 10–20°C.[4]

-

After the addition is complete, remove the ice bath and stir the mixture for 15 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

-

Cool the mixture back down to 5°C and add a solution of freshly distilled pyrrole (1.0 eq.) in a suitable solvent (e.g., ethylene dichloride) dropwise over 1 hour.[4]

-

Once the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.

-

Cool the reaction to room temperature and carefully quench by adding a solution of sodium acetate trihydrate (5.5 eq.) in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring to ensure complete hydrolysis.

-

After cooling, transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ether or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude pyrrole-2-carbaldehyde.[4]

-

Purify the product by recrystallization or column chromatography to yield pure pyrrole-2-carbaldehyde as a crystalline solid.

Step 2: N-Alkylation with Propargyl Bromide

The second step involves the alkylation of the pyrrole nitrogen with propargyl bromide. This is a standard Sₙ2 reaction where the pyrrole anion, generated by a base, acts as the nucleophile.

Causality of Experimental Design:

-

Base Selection: A moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the pyrrole N-H, which has a pKa of ~17. NaH is often preferred for its ability to drive the reaction to completion by the evolution of hydrogen gas.

-

Solvent Choice: An aprotic polar solvent such as DMF or tetrahydrofuran (THF) is ideal. These solvents solvate the cation of the base (Na⁺ or K⁺) without interfering with the nucleophilicity of the pyrrole anion.

-

Reagent: Propargyl bromide is a highly effective electrophile for this Sₙ2 reaction.[5]

Experimental Protocol: Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of pyrrole-2-carbaldehyde (1.0 eq.) in DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the complete formation of the sodium pyrrolide salt.

-

Cool the mixture back to 0°C and add propargyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde.

Reactivity Profile I: The Terminal Alkyne Moiety

The terminal alkyne is arguably the most versatile handle on the molecule, providing access to highly efficient and orthogonal ligation and coupling chemistries.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," enabling the rapid and high-yield formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. This transformation is exceptionally valuable in drug discovery for linking molecular fragments and in materials science for surface functionalization.

Mechanistic Insight: The reaction proceeds through a copper(I)-acetylide intermediate, which then undergoes cycloaddition with the azide partner. The use of a copper(I) catalyst ensures high regioselectivity for the 1,4-isomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.

Experimental Protocol: CuAAC Ligation

-

In a vial, dissolve 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde (1.0 eq.) and the desired organic azide (1.05 eq.) in a 1:1 mixture of t-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq.) as a reducing agent to maintain the copper in its active +1 oxidation state.

-

Finally, add copper(II) sulfate pentahydrate (0.05 eq.). The solution should turn from blue to a pale yellow/green, indicating the formation of the active Cu(I) species.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with water and then cold ethanol, and dry under vacuum. If the product is soluble, extract with an appropriate organic solvent.

Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is a powerful tool for constructing carbon-carbon bonds and synthesizing conjugated enyne and arylalkyne systems, which are common motifs in pharmaceuticals and electronic materials.

Mechanistic Insight: The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I)-acetylide (generated in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The amine base is crucial for deprotonating the alkyne and regenerating the active catalysts.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

-

To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq.), copper(I) iodide (CuI, 0.04 eq.), and 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde (1.0 eq.).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous, degassed triethylamine (TEA, 3.0 eq.) and anhydrous THF via syringe.

-

Add iodobenzene (1.1 eq.) via syringe and stir the mixture at room temperature or gentle heat (40-50°C) for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

-

Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the coupled product.

Reactivity Profile II: The Aldehyde Functional Group

The aldehyde at the C2 position serves as a robust electrophilic site for a wide array of classical and advanced transformations.

Intramolecular Cyclization with Primary Amines

A particularly noteworthy reaction of this scaffold is its reaction with ammonia and primary amines. This transformation proceeds via an initial imine formation followed by an intramolecular nucleophilic attack of the pyrrole ring onto the alkyne, leading to the formation of fused heterocyclic systems like pyrrolo[1,2-a]pyrazines.[7] This reaction provides a rapid increase in molecular complexity from simple starting materials.

Mechanistic Insight: The reaction is initiated by the condensation of the amine with the aldehyde to form an imine intermediate. The terminal alkyne is then activated, likely by the reaction conditions or trace metals, for nucleophilic attack by the endocyclic nitrogen of the pyrrole ring (or a related tautomeric form). A subsequent series of proton transfers and isomerizations leads to the aromatic fused-ring system.

Experimental Protocol: Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative

-

Dissolve 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde (1.0 eq.) in methanol in a sealed tube.

-

Add an excess of a primary amine solution (e.g., methylamine in methanol, 3-5 eq.).

-

Seal the tube and heat the reaction at 80-100°C for 12-18 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel or by preparative HPLC to isolate the desired fused heterocyclic product.

Standard Aldehyde Transformations

Beyond unique cyclizations, the aldehyde group is amenable to a full suite of standard transformations, which can be performed selectively if the alkyne is appropriately protected or if reaction conditions are chosen carefully.

| Reaction Type | Reagents & Conditions | Product |

| Reduction | NaBH₄, Methanol, 0°C | (1-(Prop-2-yn-1-yl)-1H-pyrrol-2-yl)methanol |

| Oxidation | Ag₂O, NaOH(aq), THF | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid |

| Reductive Amination | R₂NH, NaBH(OAc)₃, DCE | 2-((Dialkylamino)methyl)-1-(prop-2-yn-1-yl)-1H-pyrrole |

| Wittig Reaction | Ph₃P=CHR, THF | 2-(Alk-1-en-1-yl)-1-(prop-2-yn-1-yl)-1H-pyrrole |

Reactivity Profile III: The Pyrrole Ring

The aromatic pyrrole core, while influenced by its substituents, retains its characteristic reactivity, primarily towards electrophiles.

Electrophilic Aromatic Substitution

The N-propargyl group is weakly activating, while the C2-carbaldehyde is a moderately deactivating, meta-directing group in classical aromatic systems. However, in five-membered heterocycles, the directing effects are more complex. Electrophilic attack is electronically favored at the C4 position, which is para to the nitrogen and meta to the aldehyde. The overall reactivity of the ring is diminished compared to unsubstituted pyrrole, requiring more forcing conditions for substitutions like halogenation or nitration.

Example: Bromination at C4

-

Reagents: N-Bromosuccinimide (NBS) in a nonpolar solvent like CCl₄ or THF.

-

Rationale: NBS provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions. The reaction typically proceeds with high regioselectivity for the C4 position due to the combined electronic effects of the substituents.

Summary and Outlook

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde is a testament to the power of multifunctional scaffolds in chemical synthesis. The strategic placement of an alkyne, an aldehyde, and a pyrrole ring creates a platform for divergent synthesis, allowing for the systematic and controlled construction of complex molecular libraries.

-

The alkyne offers robust and high-yield "click" and cross-coupling reactions.

-

The aldehyde provides a site for nucleophilic additions and unique intramolecular cyclizations.

-

The pyrrole ring allows for further substitution to modulate the electronic and steric properties of the molecule.

For professionals in drug development, this molecule represents an ideal starting point for fragment-based drug design (FBDD) and lead optimization. Its ability to be elaborated in three distinct directions provides an unparalleled opportunity to explore chemical space efficiently and rationally. As the demand for novel chemical entities continues to grow, the intelligent design and application of such versatile building blocks will remain a cornerstone of innovation.

References

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-